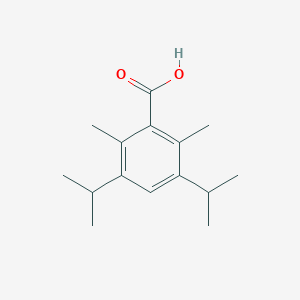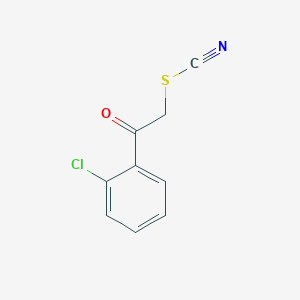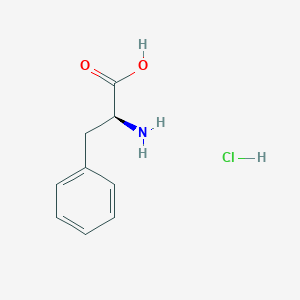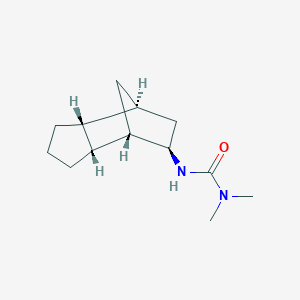![molecular formula C20H28O2 B097433 [(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate CAS No. 15340-78-0](/img/structure/B97433.png)
[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate, commonly known as THP acetate, is a synthetic organic compound that belongs to the class of steroids. It has been widely used in scientific research for its unique properties and potential applications in various fields. In
Wirkmechanismus
THP acetate acts as a modulator of the GABA-A receptor, which is a key neurotransmitter receptor in the brain. It enhances the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmission and a decrease in excitatory neurotransmission. This mechanism of action is responsible for the neuroprotective effects and cognitive-enhancing properties of THP acetate.
Biochemische Und Physiologische Effekte
THP acetate has been shown to have a variety of biochemical and physiological effects. It has been reported to increase levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for maintaining neuronal health and function. THP acetate has also been shown to regulate levels of various hormones, including cortisol and testosterone, which play important roles in the body's stress response and reproductive function.
Vorteile Und Einschränkungen Für Laborexperimente
THP acetate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, THP acetate also has some limitations, including its relatively low potency compared to other GABA-A receptor modulators and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on THP acetate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. THP acetate has also been investigated for its potential as a treatment for depression and anxiety disorders. Another area of interest is the development of new analogs of THP acetate with improved potency and selectivity for the GABA-A receptor. Finally, further research is needed to fully understand the biochemical and physiological effects of THP acetate and its potential applications in various fields of scientific research.
Synthesemethoden
THP acetate is synthesized through a multi-step process involving the reaction of a starting material, such as dehydroepiandrosterone (DHEA), with various reagents and catalysts. The synthesis method can be modified to produce different analogs of THP acetate with varying properties and applications.
Wissenschaftliche Forschungsanwendungen
THP acetate has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, endocrinology, and cancer research. It has been shown to have neuroprotective effects, improve cognitive function, and regulate hormone levels. THP acetate has also been investigated for its potential anti-cancer properties and its ability to inhibit tumor growth.
Eigenschaften
CAS-Nummer |
15340-78-0 |
|---|---|
Produktname |
[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate |
Molekularformel |
C20H28O2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
[(4bS,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate |
InChI |
InChI=1S/C20H28O2/c1-13-11-15-7-8-18-19(3,4)9-6-10-20(18,5)16(15)12-17(13)22-14(2)21/h11-12,18H,6-10H2,1-5H3/t18-,20+/m0/s1 |
InChI-Schlüssel |
KBOINWNNSZPBSP-AZUAARDMSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1OC(=O)C)[C@]3(CCCC([C@@H]3CC2)(C)C)C |
SMILES |
CC1=CC2=C(C=C1OC(=O)C)C3(CCCC(C3CC2)(C)C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1OC(=O)C)C3(CCCC(C3CC2)(C)C)C |
Synonyme |
Acetic acid 13-methylpodocarpa-8,11,13-trien-12-yl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



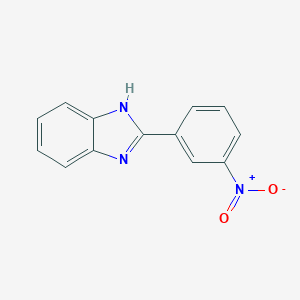
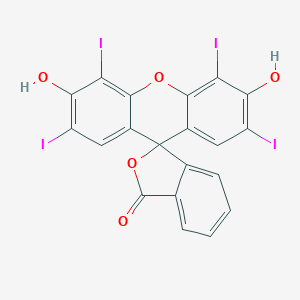
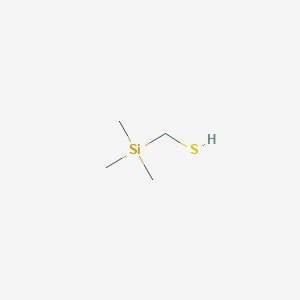
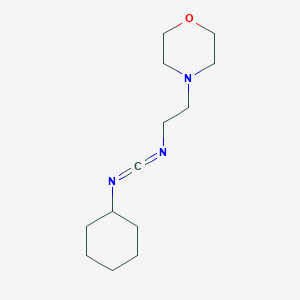
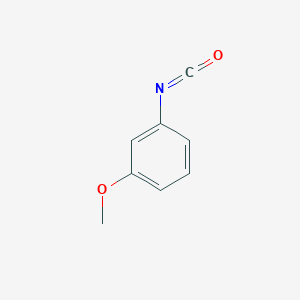
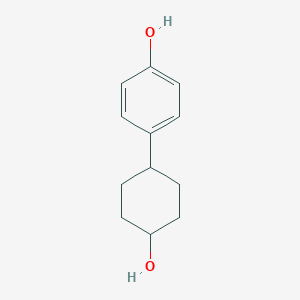
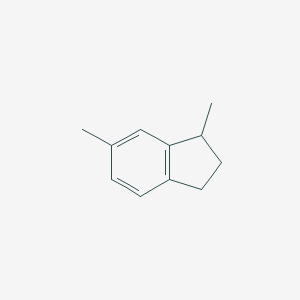
![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)
